3-amino-N-cyclopropylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylamine and tin (IV) chloride as a catalyst. The nitro group is reduced to an amino group, and the compound undergoes cyclization to form a cyclopropyl ring. The product is then purified by recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O2S . Its molecular weight is 212.27 .Physical and Chemical Properties Analysis
This compound has a boiling point of 416.5±47.0 °C and a density of 1.39±0.1 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Relevance
3-Amino-N-cyclopropylbenzenesulfonamide derivatives, as a subclass of aminobenzenesulfonamide, are vital in chemical synthesis and pharmaceutical applications. The compound serves as a key moiety in creating a variety of functional molecules and pharmaceuticals. Its derivatives are synthesized through specialized reactions, such as the sequential Nicholas and Pauson-Khand reactions, to produce unique polyheterocyclic compounds. These compounds have shown a broad spectrum of bioactivity after structural modifications, indicating their substantial medicinal value and applications in creating antimicrobial, anticancer, and various other therapeutic agents (Kaneda, 2020), (Shichao et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
The mode of action of sulfonamides, including “3-amino-N-cyclopropylbenzenesulfonamide”, involves the competitive inhibition of dihydropteroate synthase . This means that the sulfonamide molecule binds to the active site of the enzyme, preventing the substrate from binding and thus stopping the reaction .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthase, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth and reproduction . By preventing the synthesis of folic acid, sulfonamides deprive bacteria of an essential nutrient, leading to their death .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide molecule, which can in turn affect its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides .
Properties
IUPAC Name |
3-amino-N-cyclopropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFGSBDEWJXTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415442 | |
Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459434-39-0 | |
Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-cyclopropylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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